

NTRC 0066-0: A Comparative Guide to Kinase Selectivity

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Compound of Interest

Compound Name: NTRC 0066-0

Cat. No.: B15605873

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NTRC 0066-0 is a potent and highly selective inhibitor of Threonine Tyrosine Kinase (TTK), also known as Monopolar spindle 1 (Mps1), a critical regulator of the spindle assembly checkpoint (SAC).^{[1][2][3]} This guide provides a comparative analysis of **NTRC 0066-0**'s selectivity profile against other kinases, supported by experimental data and detailed methodologies.

Selectivity Profile of NTRC 0066-0

NTRC 0066-0 demonstrates exceptional selectivity for its primary target, TTK, with a subnanomolar inhibitory concentration (IC₅₀) of 0.9 nM.^{[2][4]} Its high degree of selectivity is a key attribute, minimizing the potential for off-target effects. In a broad kinase panel screening of 276 kinases, **NTRC 0066-0** at a concentration of 100 nM (approximately 100-fold higher than its TTK IC₅₀) inhibited only TTK by more than 90%.^[1] This performance ranks **NTRC 0066-0** among the top 8% of the most selective kinase inhibitors known.^[1]

The table below summarizes the inhibitory activity of **NTRC 0066-0** against TTK and other notable kinases.

Kinase Target	IC50 / Binding Affinity (KD)	% Inhibition @ 100 nM	Notes
TTK (Mps1)	0.9 nM (IC50)	>90%	Primary Target
Aurora B	907 nM (KD)	Not specified	Approximately 1000-fold less potent than against TTK.[5]
PLK1	Not specified	>50%	Off-target
PLK3	Not specified	>50%	Off-target
PLK4	Not specified	>50%	Off-target
TNK1	Not specified	>50%	Off-target
MNK2	Not specified	>50%	Off-target
TSSK1	Not specified	>50%	Off-target
NUAK1	Not specified	>50%	Off-target
Aurora C	Not specified	>50%	Off-target
PKD2	Not specified	>50%	Off-target
NUAK2	Not specified	>50%	Off-target

Experimental Protocols

The selectivity of kinase inhibitors is commonly determined using in vitro kinase activity assays. A widely accepted "gold standard" method is the radiometric assay, which directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.[6][7]

Representative Protocol: Radiometric Kinase Selectivity Assay

This protocol outlines a typical procedure for assessing the inhibitory activity of a compound like **NTRC 0066-0** against a panel of kinases.

1. Materials:

- Purified recombinant kinases
- Specific peptide or protein substrates for each kinase
- **NTRC 0066-0** stock solution (e.g., 10 mM in DMSO)
- Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
- [γ -³³P]ATP (radiolabeled)
- Unlabeled ATP solution
- 384-well plates
- Phosphocellulose filter plates
- Scintillation counter

2. Procedure:

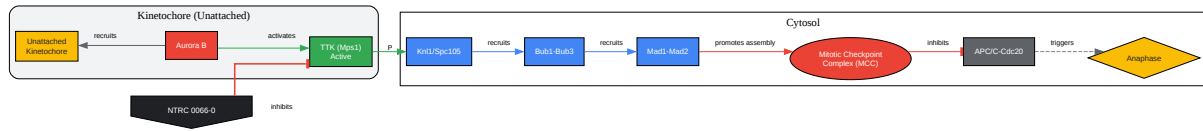
- **Compound Preparation:** Prepare serial dilutions of **NTRC 0066-0**. A common starting concentration is 10 μ M, with 10-point, 3-fold serial dilutions to generate a dose-response curve.
- **Reaction Setup:**
 - In the wells of a 384-well plate, add the kinase reaction buffer.
 - Add the appropriate amount of each specific kinase to its designated wells.
 - Add the serially diluted **NTRC 0066-0** or DMSO (as a vehicle control) to the wells.
 - Incubate for 10-15 minutes at room temperature to allow for the inhibitor to bind to the kinase.
- **Initiation of Kinase Reaction:**

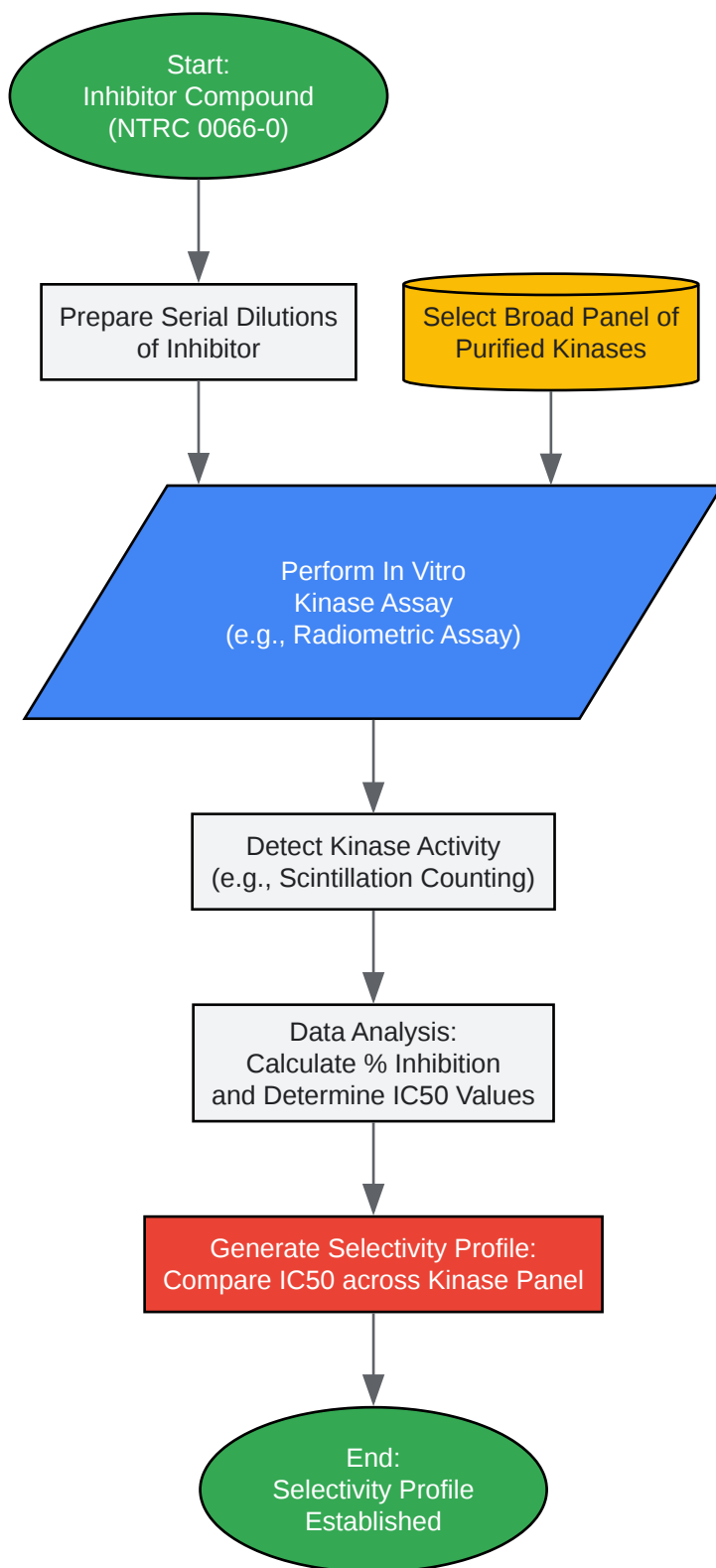
- Start the kinase reaction by adding a mixture of the specific substrate and [γ - ^{33}P]ATP. The concentration of unlabeled ATP should be at or near the K_m for each respective kinase to ensure accurate IC_{50} determination.
- Incubate the plate at 30°C for a predetermined time (e.g., 30-120 minutes), ensuring the reaction remains in the linear range.
- Stopping the Reaction and Capture:
 - Terminate the reaction by spotting the reaction mixture onto a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ - ^{33}P]ATP will not.
 - Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove any unbound radiolabeled ATP.
- Detection and Data Analysis:
 - Dry the filter plate and add a scintillation cocktail to each well.
 - Measure the radioactivity in each well using a scintillation counter. The signal is directly proportional to the amount of phosphorylated substrate and thus the kinase activity.
 - Calculate the percent inhibition for each concentration of **NTRC 0066-0** relative to the DMSO control.
 - Determine the IC_{50} value by fitting the dose-response data to a suitable sigmoidal curve using graphing software.

Signaling Pathway and Experimental Workflow

Spindle Assembly Checkpoint (SAC) Signaling Pathway

NTRC 0066-0 exerts its therapeutic effect by inhibiting TTK (Mps1), a master regulator of the Spindle Assembly Checkpoint (SAC). This checkpoint ensures the proper segregation of chromosomes during mitosis.^{[3][8]} The diagram below illustrates the central role of TTK in this pathway.





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